molecular formula C14H16N2O2 B048416 7-(Morpholin-4-ylmethyl)quinolin-8-ol CAS No. 112632-96-9

7-(Morpholin-4-ylmethyl)quinolin-8-ol

Cat. No. B048416
CAS RN: 112632-96-9
M. Wt: 244.29 g/mol
InChI Key: MNLWSYVFKKLRKO-UHFFFAOYSA-N
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Description

7-(Morpholin-4-ylmethyl)quinolin-8-ol, also known as “Morpholinoquinolin-8-ol” or “MQ8”, is a small molecule that has been studied extensively for its potential applications in scientific research and drug development. MQ8 is a heterocyclic compound that belongs to the class of quinolin-8-ols, which are compounds that contain the quinolin-8-ol core structure. MQ8 has been studied for its ability to bind to various target molecules and its potential to modulate biological activities. Its unique structure makes it a promising compound for use in drug development and scientific research.

Scientific Research Applications

  • Antibacterial Activity : A study reported the antibacterial effectiveness of Mannich base 7-((diphenylamino) (4-chlorophenyl) methyl) quinolin-8-ol against Gram-positive and Gram-negative bacteria. Metal ion complexes with Copper, Nickel, and Zinc demonstrated significant antibacterial properties (Tihile & Chaudhari, 2020).

  • Reduced Neurotoxicity in Antibacterial Agents : The 7-morpholino derivative 28 (Y-26611) exhibited excellent antibacterial activity with a reduced neurotoxic excitatory adverse reaction when combined with fenbufen or its metabolite biphenylacetic acid (Araki et al., 1993).

  • Potential Drug Candidates : Novel piperazine and morpholine substituted quinolines are potential drug candidates for diseases such as glaucoma, epilepsy, Alzheimer's, leukemia, and type-2 diabetes mellitus (Çakmak et al., 2020).

  • DNA-Dependent Protein Kinase Inhibitor : 8-substituted 2-morpholin-4-yl-quinolin-4-ones have shown potential as potent inhibitors of DNA-dependent protein kinase, with low nanomolar IC50 values (Barbeau et al., 2007).

  • Vibrational Spectroscopy in Anti-Malaria Compounds : A study identified key vibrational bands in quinoline derivatives used as anti-malaria compounds, noting significant wavenumber shifts for key bands (Fernandes et al., 2016).

  • Antitubercular Activity : Novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines showed potent antitubercular activity against Mycobacterium tuberculosis with lower cytotoxicity profiles (Marvadi et al., 2019).

  • Antibacterial Activity of Derivatives : New 7-substituted quinolin-8-ol derivatives exhibited comparable or greater antibacterial activity than nitroxoline, with some compounds showing better activity against B. subtilis bacteria (Faydy et al., 2021).

  • Clioquinol in Treating Malignancy and Alzheimer's Disease : Oral Clioquinol shows potential in treating malignancy and Alzheimer's disease, but further investigation into its neurotoxicity is needed (Mao & Schimmer, 2008).

  • Antimicrobial Activities of Novel Derivatives : Novel 7-substituted thiosemicarbazinyl-quinolines synthesized via Ullmann coupling reaction showed promising antimicrobial activities against various microorganisms (Patel et al., 2018).

properties

IUPAC Name

7-(morpholin-4-ylmethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14-12(10-16-6-8-18-9-7-16)4-3-11-2-1-5-15-13(11)14/h1-5,17H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLWSYVFKKLRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C3=C(C=CC=N3)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327508
Record name 7-(morpholin-4-ylmethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112632-96-9
Record name 7-(morpholin-4-ylmethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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